molecular formula C25H30N4O4 B15106925 3-{3-[4-(2,4-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-6,7-dimethoxyquinazolin-4(3H)-one

3-{3-[4-(2,4-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-6,7-dimethoxyquinazolin-4(3H)-one

Cat. No.: B15106925
M. Wt: 450.5 g/mol
InChI Key: SYYNKVLQSVOTOK-UHFFFAOYSA-N
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Description

This compound belongs to the quinazolinone class, characterized by a bicyclic quinazolin-4(3H)-one core substituted with 6,7-dimethoxy groups. The structure is further modified by a 3-oxopropyl chain linked to a 4-(2,4-dimethylphenyl)piperazine moiety. Quinazolinones are known for diverse pharmacological activities, including anticonvulsant, anticancer, and kinase inhibition properties. The 2,4-dimethylphenyl substituent on the piperazine ring likely enhances lipophilicity and receptor binding specificity, while the 3-oxopropyl spacer may influence pharmacokinetic properties such as metabolic stability .

Properties

Molecular Formula

C25H30N4O4

Molecular Weight

450.5 g/mol

IUPAC Name

3-[3-[4-(2,4-dimethylphenyl)piperazin-1-yl]-3-oxopropyl]-6,7-dimethoxyquinazolin-4-one

InChI

InChI=1S/C25H30N4O4/c1-17-5-6-21(18(2)13-17)27-9-11-28(12-10-27)24(30)7-8-29-16-26-20-15-23(33-4)22(32-3)14-19(20)25(29)31/h5-6,13-16H,7-12H2,1-4H3

InChI Key

SYYNKVLQSVOTOK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)CCN3C=NC4=CC(=C(C=C4C3=O)OC)OC)C

Origin of Product

United States

Preparation Methods

The synthesis of 3-{3-[4-(2,4-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-6,7-dimethoxyquinazolin-4(3H)-one involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.

Chemical Reactions Analysis

3-{3-[4-(2,4-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-6,7-dimethoxyquinazolin-4(3H)-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.

Mechanism of Action

The mechanism of action of 3-{3-[4-(2,4-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-6,7-dimethoxyquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to the desired biological effects . For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Structural Features Molecular Weight CAS Number Key Distinctions
Target Compound : 3-{3-[4-(2,4-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-6,7-dimethoxyquinazolin-4(3H)-one Quinazolinone core with 6,7-dimethoxy groups, 3-oxopropyl-piperazine (2,4-dimethylphenyl) ~459.5 (estimated) Not provided Unique 2,4-dimethylphenyl substituent; balanced lipophilicity and steric bulk.
Analog 1 : 3-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-6,7-dimethoxyquinazolin-4(3H)-one Chlorophenyl substituent on piperazine 456.922 1144469-56-6 Chlorine atom increases electronegativity, potentially altering receptor affinity.
Analog 2 : 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(3,4,5-trimethoxyphenyl)propanamide Trimethoxyphenyl amide instead of piperazine 443.4498 1144480-98-7 Amide linkage may reduce metabolic stability compared to piperazine derivatives.
Analog 3 : 6,7-Dimethoxy-2-((4-phenylpiperazin-1-yl)methyl)quinazolin-4(3H)-one Piperazinylmethyl group at position 2 of quinazolinone 380.4 763096-21-5 Shorter linker (methylene vs. 3-oxopropyl) may reduce conformational flexibility.

Pharmacological and Functional Insights

Receptor Binding and Selectivity: The 2,4-dimethylphenyl group in the target compound may enhance binding to serotonin or dopamine receptors compared to Analog 1’s 3-chlorophenyl group, which could favor σ-receptor interactions due to halogen presence .

Metabolic Stability :

  • The 3-oxopropyl linker in the target compound and Analog 1 may be susceptible to esterase-mediated hydrolysis, whereas Analog 2’s amide bond could be more resistant but slower to absorb .

Species-Specific Efficacy :

  • Evidence from anticonvulsant assays (e.g., maximal electroshock tests in mice vs. rats) suggests structural modifications like those in the target compound may yield divergent efficacy across species, necessitating multi-species evaluations .

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